2,2',5,5'-Tetrachlorobenzidine

Description

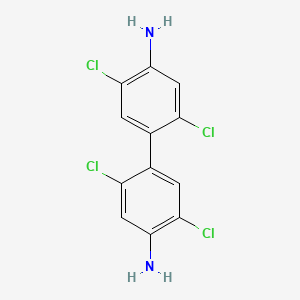

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOXUHMFQZEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021314 | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-02-5 | |

| Record name | 2,2′,5,5′-Tetrachlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5,5'-TETRACHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICS5PD3141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,2',5,5'-Tetrachlorobenzidine: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2',5,5'-tetrachlorobenzidine, a chlorinated aromatic amine with the CAS number 15721-02-5 .[1] This document details its chemical and physical properties, outlines a common synthesis methodology, and discusses its toxicological profile, including potential mechanisms of action. The information is presented to be a valuable resource for researchers and professionals in chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a biphenyl structure with four chlorine atoms substituted on the aromatic rings.[1] This substitution pattern significantly influences its chemical and physical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 15721-02-5 | [1] |

| Molecular Formula | C₁₂H₈Cl₄N₂ | [1] |

| Molecular Weight | 322.02 g/mol | [1] |

| Melting Point | 135-140 °C | [1] |

| Boiling Point | 477.67 °C (estimated) | |

| Solubility | Soluble in Methanol | |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| IUPAC Name | 4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline |

Synthesis

A prevalent method for the synthesis of this compound involves the reduction of 2,5-dichloronitrobenzene. This multi-step process is a cornerstone for producing this and other related benzidine derivatives.

Experimental Protocol: Synthesis via Reduction of 2,5-Dichloronitrobenzene

This protocol describes a general laboratory-scale synthesis.

Materials:

-

2,5-Dichloronitrobenzene

-

Zinc dust

-

Sodium hydroxide solution

-

Ethanol

-

Hydrochloric acid

-

Appropriate solvents for extraction and purification (e.g., chloroform)

Procedure:

-

Reduction: In a reaction vessel, create a suspension of zinc dust in an alkaline solution of sodium hydroxide.

-

Add 2,5-dichloronitrobenzene to the suspension. The reaction is typically carried out in a solvent such as ethanol.

-

Heat the mixture under reflux. The zinc dust acts as a reducing agent, converting the nitro groups of 2,5-dichloronitrobenzene to an intermediate hydrazo compound.

-

Rearrangement: After the reduction is complete, acidify the reaction mixture with hydrochloric acid. This acidic condition facilitates the benzidine rearrangement, converting the hydrazo intermediate to this compound.

-

Isolation and Purification: Neutralize the acidic solution to precipitate the crude this compound.

-

The crude product can be collected by filtration.

-

Purify the product using techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to remove isomers and other impurities.

Logical Workflow for Synthesis:

Toxicological Profile

Benzidine and its derivatives are a class of compounds with significant toxicological concerns, primarily due to their carcinogenic potential. This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Genotoxicity

Genotoxicity is a key mechanism underlying the carcinogenicity of many aromatic amines. Standard assays are employed to assess the potential of a chemical to cause DNA damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.

Materials:

-

Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100)

-

S9 fraction (for metabolic activation)

-

Minimal glucose agar plates

-

Top agar

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive and negative controls

Procedure:

-

Prepare different concentrations of the test compound.

-

In a test tube, combine the Salmonella tester strain, the S9 mix (if metabolic activation is being assessed), and the test compound.

-

Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cytotoxicity

Cytotoxicity assays are used to determine the toxicity of a compound to cells.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

A decrease in absorbance compared to the control (untreated cells) indicates a reduction in cell viability and thus, cytotoxicity.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound are not extensively documented, the toxicology of structurally related compounds, such as other polychlorinated biphenyls (PCBs) and dioxins, suggests potential mechanisms. A likely target is the aryl hydrocarbon receptor (AhR) signaling pathway.

The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism.

Proposed Signaling Pathway:

Mechanism of Carcinogenicity:

The carcinogenicity of benzidine and its derivatives is thought to be initiated by metabolic activation. Cytochrome P450 enzymes can metabolize these compounds into reactive intermediates that can form adducts with DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis.

Conclusion

This compound is a compound of interest for its chemical properties and applications, but it also presents significant toxicological concerns. This guide has provided an overview of its fundamental characteristics, a general synthesis protocol, and an introduction to its toxicological evaluation. Further research is necessary to fully elucidate its specific mechanisms of action and to develop more detailed safety profiles. Researchers and professionals working with this compound should adhere to strict safety protocols and handle it with the caution due to a potential human carcinogen.

References

Physicochemical properties of 2,2',5,5'-Tetrachlorobenzidine

An In-Depth Technical Guide to the Physicochemical Properties of 2,2',5,5'-Tetrachlorobenzidine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experimental findings.

Introduction

This compound (TCB) is an organic compound belonging to the class of chlorinated benzidines.[1] Its structure consists of a biphenyl backbone with two amine groups and four chlorine atoms substituted at the 2,2',5,5' positions.[1] This specific arrangement of functional groups and halogens imparts unique chemical and physical properties that are of interest in various fields, including dye manufacturing and chemical synthesis.[2] Understanding its physicochemical properties is crucial for its application and for assessing its environmental and biological interactions.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value | References |

| IUPAC Name | 4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | [1][3] |

| CAS Number | 15721-02-5 | [1][4][5][6] |

| Molecular Formula | C₁₂H₈Cl₄N₂ | [1][4][5][6] |

| Molecular Weight | 322.02 g/mol | [1][3][4][5][6] |

| Appearance | Light yellow to yellow to orange powder/crystal | [7][8] |

| Melting Point | 135-140 °C | [7][9] |

| Boiling Point | 408.2 - 477.7 °C (estimated) | [4][7][9] |

| Density | 1.53 - 1.56 g/cm³ (estimated) | [4][7][9] |

| Water Solubility | Soluble | [7] |

| Solubility in other solvents | Soluble in Methanol | [7][9] |

| pKa | 1.58 ± 0.13 (Predicted) | [7][9] |

| Log P (XLogP3) | 6.294 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid compound transitions to a liquid state.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[4][9]

-

Procedure :

-

A small sample of this compound is finely powdered using a mortar and pestle.[3]

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm.[3][5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[4]

-

The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

-

Boiling Point Determination (Siwoloboff Method)

This method is suitable for determining the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, this protocol would apply to its molten state or a solution.

-

Apparatus : Thiele tube or other heating bath, small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating source.[1][8]

-

Procedure :

-

A small amount of the sample is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[1]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.[1]

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Solubility Determination

This protocol determines the solubility of this compound in various solvents.

-

Apparatus : Test tubes, vortex mixer, analytical balance, graduated cylinders.

-

Procedure :

-

A known mass (e.g., 25 mg) of this compound is placed into a test tube.[11]

-

A small, measured volume (e.g., 0.75 mL) of the solvent (e.g., water, methanol) is added in portions.[11]

-

After each addition, the mixture is vigorously agitated using a vortex mixer for a set period (e.g., 60 seconds).[12]

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

The solubility is expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent.

-

Octanol-Water Partition Coefficient (Log P) Determination (Shake Flask Method)

The octanol-water partition coefficient (Kow or P) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water. This protocol is based on the OECD 107 guideline.[13][14][15]

-

Apparatus : Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV).[16]

-

Procedure :

-

n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

A stock solution of this compound is prepared in n-octanol.

-

Accurately measured volumes of the n-octanol stock solution and water are added to a centrifuge tube.[13]

-

The tube is sealed and agitated on a mechanical shaker until equilibrium is reached (e.g., for 2 hours).[15]

-

The phases are separated by centrifugation.[16]

-

The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method like HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

-

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a solid organic compound such as this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Buy this compound | 15721-02-5 [smolecule.com]

- 3. byjus.com [byjus.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

An In-depth Technical Guide to 2,2',5,5'-Tetrachlorobenzidine: Molecular Structure and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2',5,5'-Tetrachlorobenzidine (TCB) is an organic compound characterized by a biphenyl structure with four chlorine atoms substituted at the 2, 2', 5, and 5' positions.[1] This chlorinated benzidine derivative has historical significance as an intermediate in the production of dyes and pigments and as a reagent in various chemical analyses.[1][2] Its specific molecular architecture, featuring both electron-withdrawing chlorine atoms and reactive amine groups, dictates its chemical properties, reactivity, and biological interactions.[2] This guide provides a comprehensive overview of its molecular structure and a detailed examination of its primary synthesis pathway.

Molecular Structure and Physicochemical Properties

At its core, TCB is a derivative of benzidine, which consists of two aniline rings linked by a carbon-carbon bond.[2] The defining feature of TCB is the strategic placement of four chlorine atoms, which significantly influences the molecule's electronic distribution, stability, and spatial arrangement.[2] The electronegative chlorine atoms withdraw electron density from the aromatic rings, affecting the reactivity of the amine functional groups.[2]

Single-crystal X-ray diffraction analysis has revealed that TCB crystallizes in the monoclinic crystal system.[1][3] The molecules lie on crystallographic twofold axes at the center of the C-C bond that links the two benzene rings.[3]

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | [1][4] |

| CAS Number | 15721-02-5 | [1][4] |

| Molecular Formula | C₁₂H₈Cl₄N₂ | [1][4] |

| Molecular Weight | 322.02 g/mol | [5][6] |

| Melting Point | 135-140 °C | [5][7] |

| Boiling Point | 477.67°C (estimate) | [7] |

| Density | 1.53 - 1.56 g/cm³ (estimate) | [7][8] |

| SMILES | C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl | [1][4] |

| InChI Key | UXOXUHMFQZEAFR-UHFFFAOYSA-N | [1][4] |

| Appearance | Light yellow to orange powder/crystal | |

| Solubility | Soluble in Methanol | [7] |

Synthesis of this compound

The most established method for synthesizing this compound involves a two-step process starting from 2,5-dichloronitrobenzene.[1] This pathway consists of a reduction to form a hydrazo intermediate, followed by an acid-catalyzed benzidine rearrangement.

The synthesis proceeds via the reduction of the nitro groups of 2,5-dichloronitrobenzene to form the corresponding hydrazo compound (tetrachlorohydrazobenzene). This intermediate is then subjected to an acid-catalyzed rearrangement to yield the final this compound product.

Caption: Synthesis pathway of this compound from 2,5-Dichloronitrobenzene.

The following protocol is based on the established zinc dust-alkaline reduction and subsequent acid rearrangement method.[1]

Step 1: Reduction of 2,5-Dichloronitrobenzene

-

Reaction Setup: In a suitable reaction vessel, create an alkaline solution of sodium hydroxide.

-

Addition of Reactants: Add 2,5-dichloronitrobenzene as the starting material to the alkaline solution.

-

Reduction: Introduce zinc dust to the mixture. Zinc acts as a powerful reducing agent in the alkaline medium, converting the aromatic nitro compound to its hydrazo intermediate, 2,2',5,5'-tetrachlorohydrazobenzene.[1]

-

Monitoring: The reaction progress can be monitored by appropriate analytical techniques (e.g., TLC) to confirm the consumption of the starting material.

-

Isolation: Once the reduction is complete, the tetrachlorohydrazobenzene intermediate is isolated from the reaction mixture.

Step 2: Benzidine Rearrangement

-

Reaction Setup: The isolated 2,2',5,5'-tetrachlorohydrazobenzene is introduced into a reaction vessel containing sulfuric acid. A 2:1 weight ratio of sulfuric acid to the hydrazo compound has been identified as optimal for the rearrangement.[1]

-

Heating: The mixture is heated to a temperature between 85-90°C. Studies have indicated that tetrachlorohydrazobenzene rearranges more rapidly than other halogenated analogs under these conditions.[1]

-

Rearrangement: The acidic and thermal conditions facilitate the intramolecular rearrangement of the hydrazo intermediate to form this compound. This step forms the dihydrochloride salt of the product, which has a melting point of 230°C.[1]

-

Byproduct Formation: It is important to note that this rearrangement also produces smaller quantities of other isomers, including diphenyline and semidine products.[1]

-

Purification: Column chromatography is the most effective method for separating the desired this compound from the isomeric byproducts.[1]

Conclusion

This compound is a molecule with well-defined structural characteristics that influence its chemical behavior. Its synthesis, primarily achieved through the reduction of 2,5-dichloronitrobenzene followed by a classic benzidine rearrangement, is a multi-step process requiring controlled conditions to optimize yield and purity. The detailed structural data and synthetic protocols provided in this guide serve as a valuable technical resource for researchers in organic synthesis, materials science, and related fields.

References

- 1. Buy this compound | 15721-02-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,2′,5,5′-Tetrachlorobenzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H8Cl4N2 | CID 27465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15721-02-5 [amp.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 15721-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

Synthesis and Reactivity of 2,2',5,5'-Tetrachlorobenzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of 2,2',5,5'-tetrachlorobenzidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.

Introduction

This compound (TCB) is a chlorinated aromatic compound with the molecular formula C₁₂H₈Cl₄N₂. It belongs to the benzidine class of chemicals, which are known for their use as intermediates in the production of dyes and pigments.[1] The specific substitution pattern of four chlorine atoms on the biphenyl backbone significantly influences its chemical and physical properties, including its reactivity and potential biological activity. This guide will delve into the primary methods for its synthesis and explore its reactivity, with a particular focus on degradation pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods being the reduction of a nitroaromatic precursor and the direct chlorination of benzidine.

Method 1: Zinc Dust-Alkaline Reduction of 2,5-Dichloronitrobenzene

This is a widely recognized method for the preparation of this compound. The reaction proceeds in two main stages: the reduction of 2,5-dichloronitrobenzene to a hydrazo intermediate, followed by an acid-catalyzed benzidine rearrangement.

Experimental Protocol:

Step 1: Reduction of 2,5-Dichloronitrobenzene

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of 2,5-dichloronitrobenzene, ethanol, and an aqueous solution of sodium hydroxide is prepared.

-

Zinc dust is added portion-wise to the stirred solution at a controlled temperature. The reaction is exothermic and the rate of addition should be managed to maintain a gentle reflux.

-

After the addition of zinc dust is complete, the reaction mixture is refluxed for several hours to ensure the complete conversion of the nitro compound to the corresponding hydrazo intermediate (2,2',5,5'-tetrachlorohydrazobenzene).

-

The hot solution is then filtered to remove excess zinc dust and other inorganic byproducts. The filtrate, containing the hydrazo intermediate, is carried forward to the next step.

Step 2: Benzidine Rearrangement

-

The ethanolic solution of the hydrazo intermediate is cooled and then carefully acidified with a strong acid, typically hydrochloric acid or sulfuric acid.

-

The acidification induces the benzidine rearrangement, converting the hydrazo intermediate into this compound, which precipitates from the solution as its dihydrochloride salt.

-

The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether to remove any soluble impurities.

-

The free base of this compound can be obtained by neutralizing the dihydrochloride salt with a base, such as an aqueous solution of sodium hydroxide or ammonium hydroxide.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Logical Workflow for Zinc Dust Reduction Method

Caption: Workflow for the synthesis of this compound.

Method 2: Direct Chlorination of Benzidine

This method involves the direct electrophilic substitution of chlorine onto the benzidine molecule. Controlling the reaction conditions is crucial to achieve the desired 2,2',5,5'-tetrachloro substitution pattern and to minimize the formation of other isomers.

Experimental Protocol:

-

Benzidine is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.

-

A chlorinating agent, such as chlorine gas or sulfuryl chloride, is introduced into the solution at a controlled rate and temperature. The reaction is typically carried out at a low temperature to enhance selectivity.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the reaction mixture is quenched, for example, by pouring it into water.

-

The crude product is isolated by filtration and washed with water to remove any residual acid.

-

The product is then purified, typically by column chromatography or recrystallization, to separate the desired this compound from other chlorinated isomers and unreacted starting material.

Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈Cl₄N₂ | [1] |

| Molecular Weight | 322.02 g/mol | [1] |

| Melting Point | 135-140 °C | [1] |

| Appearance | Colorless crystals | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| ¹³C NMR (ppm) | Aromatic C-Cl: ~128-135, Aromatic C-N: ~140-150, Aromatic C-C: ~120-130, Aromatic C-H: ~115-125 | [1] |

| IR (cm⁻¹) | N-H stretch: 3350-3480, C-H aromatic stretch: 3050-3080, C=C aromatic stretch: 1600-1450, C-N stretch: 1350-1250, C-Cl stretch: 800-600 | [1] |

Reactivity of this compound

The reactivity of this compound is influenced by the presence of the two amino groups and the four electron-withdrawing chlorine atoms on the aromatic rings. These features make the molecule susceptible to oxidation and, to a lesser extent, substitution reactions. Understanding its reactivity is crucial for assessing its environmental fate and potential for transformation.

Oxidative Degradation

This compound can be oxidized under various conditions, leading to the formation of different degradation products. Forced degradation studies are often employed to understand these pathways.

Experimental Protocol for Forced Oxidative Degradation:

-

A solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

-

An oxidizing agent, typically hydrogen peroxide (3-30%), is added to the solution. The reaction can be initiated or accelerated by exposure to UV light or by the addition of a catalyst (e.g., a Fenton's reagent, Fe²⁺).

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period.

-

Aliquots of the reaction mixture are taken at different time intervals and quenched (e.g., by adding a reducing agent like sodium sulfite) to stop the degradation process.

-

The samples are then analyzed by a suitable analytical method, such as HPLC with UV or mass spectrometry (MS) detection, to identify and quantify the remaining parent compound and the formed degradation products.

Proposed Oxidative Degradation Pathway

Caption: A possible pathway for the oxidative degradation of TCB.

Photolytic Degradation

The presence of chlorine atoms on the aromatic rings makes this compound susceptible to degradation upon exposure to light, particularly UV radiation.

Experimental Protocol for Forced Photolytic Degradation:

-

A solution of this compound is prepared in a photochemically inert solvent (e.g., acetonitrile or water).

-

The solution is placed in a quartz vessel to allow for the transmission of UV light.

-

The solution is irradiated with a light source of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp) for a set duration. Control samples are kept in the dark to account for any non-photolytic degradation.

-

Samples are withdrawn at various time points during the irradiation.

-

The concentration of this compound and the formation of any photoproducts are monitored by HPLC or GC-MS.

Microbial Degradation

While specific studies on the microbial degradation of this compound are limited, the biodegradation of other chlorinated aromatic compounds has been documented. It is plausible that certain microorganisms, particularly those adapted to contaminated environments, may be capable of degrading this compound. The degradation is likely to be a slow process and may occur via co-metabolism.

Experimental Protocol for Investigating Microbial Degradation:

-

A microbial culture, either a pure strain known for degrading chlorinated aromatics or a mixed culture from a contaminated site, is grown in a suitable liquid medium.

-

This compound, dissolved in a minimal amount of a water-miscible solvent, is added to the culture to a final concentration that is not toxic to the microorganisms.

-

The culture is incubated under controlled conditions of temperature, pH, and aeration.

-

Sterile control flasks (without microorganisms) and biotic control flasks (with microorganisms but without the test compound) are run in parallel.

-

Samples are periodically withdrawn from the cultures, and the cells are separated from the medium by centrifugation or filtration.

-

The supernatant is extracted with an organic solvent, and the extract is analyzed by HPLC or GC-MS to determine the concentration of the parent compound and to identify any metabolites.

Proposed Microbial Degradation Pathway

Caption: A hypothetical pathway for the microbial degradation of TCB.

Quantitative Data on Reactivity

Conclusion

This technical guide has provided a detailed overview of the synthesis and reactivity of this compound. The zinc dust-alkaline reduction of 2,5-dichloronitrobenzene stands out as a well-documented synthetic route. The reactivity of the molecule is dominated by its susceptibility to oxidative and photolytic degradation, while its potential for microbial degradation warrants further investigation. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals working with this compound. Further studies are needed to fully elucidate the kinetics and mechanisms of its degradation pathways, which is crucial for a comprehensive understanding of its environmental fate and for the development of potential remediation strategies.

References

An In-depth Technical Guide on the Solubility of 2,2',5,5'-Tetrachlorobenzidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',5,5'-tetrachlorobenzidine in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide also offers a detailed experimental protocol for determining solubility and provides comparative data for the parent compound, benzidine, to offer a broader context.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the extent to which a compound (solute) can dissolve in a solvent to form a homogeneous solution. For researchers and professionals in drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for a range of applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics. The choice of solvent can significantly influence reaction rates and yields.

-

Purification and Crystallization: Selecting appropriate solvents and anti-solvents is crucial for the effective purification of compounds through crystallization.

-

Analytical Method Development: Preparing solutions of known concentrations is a prerequisite for many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

The principle of "like dissolves like" is a useful qualitative guideline. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its biphenyl backbone and amine functional groups, possesses a degree of polarity, but the four chlorine atoms also contribute to its lipophilicity.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases indicates a scarcity of precise quantitative solubility data for this compound in a wide range of organic solvents. However, qualitative information is available.

| Solvent | Temperature | Solubility |

| Methanol | Not Specified | Soluble[1][2][3][4] |

| Ethanol | Not Specified | Data not available |

| Acetone | Not Specified | Data not available |

| Chloroform | Not Specified | Data not available |

| Toluene | Not Specified | Data not available |

| N,N-Dimethylformamide (DMF) | Not Specified | Data not available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available |

Note: The term "soluble" is a qualitative description and does not provide information on the concentration of a saturated solution. For applications requiring precise concentrations, experimental determination of solubility is necessary.

Comparative Solubility Data: Benzidine

To provide some context for the solubility of chlorinated benzidines, the following table summarizes the quantitative solubility of the parent compound, benzidine. It is important to note that the addition of four chlorine atoms to the benzidine structure in this compound will alter its physicochemical properties, including solubility. Generally, chlorination increases the molecular weight and can affect the crystal lattice energy and solvation properties, leading to different solubility profiles.

| Solvent | Temperature | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water (cold) | Ambient | ~0.04 | ~0.0022 |

| Water (boiling) | 100 °C | ~0.93 | ~0.051 |

| Ethanol (boiling) | ~78 °C | ~20 | ~1.09 |

| Diethyl Ether | Ambient | ~2 | ~0.109 |

Data for benzidine sourced from PubChem and other chemical handbooks.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent using the shake-flask method, followed by concentration analysis via HPLC.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

3. Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Signaling Pathways and Logical Relationships

The concept of signaling pathways is more relevant to biological systems. For the physicochemical property of solubility, a logical relationship diagram illustrating the factors influencing solubility is more appropriate.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. 15721-02-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 15721-02-5 [amp.chemicalbook.com]

- 4. This compound | 15721-02-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2,2',5,5'-Tetrachlorobenzidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,2',5,5'-tetrachlorobenzidine, a compound of interest in materials science and as a reference for understanding the solid-state behavior of halogenated aromatic amines. While not a direct pharmaceutical agent, the study of its crystal packing and intermolecular interactions offers valuable insights for medicinal chemists and drug development professionals working with similarly structured molecules.

Crystallographic Data and Molecular Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group I2/a, a non-standard setting of C2/c.[1] Key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₈Cl₄N₂ |

| Formula Weight | 322.00 |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 17.2346 (11) |

| b (Å) | 3.8767 (2) |

| c (Å) | 18.1573 (19) |

| β (°) | 94.872 (3) |

| Volume (ų) | 1208.77 (16) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.025 |

| wR-factor (wR2) | 0.075 |

| CCDC Number | 792389[2] |

Table 1: Crystallographic Data for this compound.[1]

The molecule lies on a crystallographic twofold axis, with half of the molecule comprising the asymmetric unit.[1][3] This results in a symmetrical arrangement of the two chlorinated aniline rings.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is characterized by a network of weak intermolecular interactions. These include N—H···N, N—H···Cl, C—H···Cl, and Cl···Cl interactions.[1][3] The presence of bulky chlorine atoms ortho to the amine groups leads to elongated and weaker hydrogen bonds.[1]

Diagram of key intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of 2,5-dichloronitrobenzene followed by an acid-catalyzed benzidine rearrangement.[4]

References

Toxicological Profile of 2,2',5,5'-Tetrachlorobenzidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

2,2',5,5'-Tetrachlorobenzidine (TCB) is a chlorinated aromatic amine, belonging to a class of compounds with known toxicological concerns. While specific data for this particular isomer is limited, this guide provides a comprehensive toxicological profile by leveraging data from structurally related compounds, including benzidine and other chlorinated benzidines and biphenyls. This document covers the physicochemical properties, toxicokinetics, and toxicodynamics of TCB, with a focus on its potential carcinogenic and genotoxic effects. Detailed experimental methodologies and signaling pathways are presented to offer a thorough understanding for risk assessment and future research.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its structure consists of a biphenyl backbone with four chlorine atoms and two amino groups attached to the benzene rings.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15721-02-5 | [2] |

| Molecular Formula | C₁₂H₈Cl₄N₂ | [1] |

| Molecular Weight | 322.02 g/mol | [2] |

| Appearance | Whitish Powder | [2] |

| Melting Point | 135-140 °C | [2] |

| Water Solubility | Low | Inferred from structure |

| log Kow (Octanol-Water Partition Coefficient) | High | Inferred from structure |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Aromatic amines like benzidine can be absorbed through inhalation, ingestion, and dermal contact.[3] Due to its lipophilic nature, 2,2',5,5'-TCB is expected to be readily absorbed across biological membranes.

Distribution: Following absorption, chlorinated hydrocarbons tend to distribute to and accumulate in adipose tissue and the liver. Studies on the related compound 2,2',5,5'-tetrachlorobiphenyl have shown accumulation in the lung, kidney, and adipose tissue in mice.[4]

Metabolism: The metabolism of benzidine and its derivatives is a critical step in their toxicity, particularly their carcinogenicity.[1] The primary metabolic pathway involves enzymatic activation in the liver.[1] Key steps include N-acetylation, catalyzed by N-acetyltransferases (NATs), and N-hydroxylation.[1] The resulting metabolites, such as nitrenium ions, are highly reactive electrophiles.[1] For chlorinated benzidines, metabolism can also involve the formation of mono- and bis-methyl sulphone metabolites.

Excretion: Metabolites of benzidine and its derivatives are primarily excreted in the urine.[5] The rate and extent of excretion can be influenced by the acetylation phenotype of the individual, with "slow acetylators" potentially having a higher risk of bladder cancer due to prolonged exposure to unmetabolized arylamines.[1]

Toxicodynamics and Mechanism of Toxicity

The primary toxicological concern for benzidine and its derivatives is their carcinogenicity.[3][6] this compound is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited data.[1] However, its structural similarity to known human carcinogens warrants caution.

Carcinogenicity

The carcinogenic mechanism of benzidine involves metabolic activation to reactive intermediates that can form covalent adducts with DNA.[1][6] The major DNA adduct formed is at the C8 position of guanine, leading to N-(deoxyguanosin-8-yl)-benzidine.[1] These bulky adducts can cause distortions in the DNA helix, leading to mutations during DNA replication if not properly repaired.[1] Occupational exposure to benzidine has been strongly linked to an increased risk of bladder cancer.[1][6]

Genotoxicity

Benzidine and its analogs have been shown to be mutagenic in various assays, often requiring metabolic activation.[7][8] The genotoxicity of these compounds is believed to be mediated by the formation of reactive oxygen species (ROS) and the subsequent DNA damage.[9][10][11]

Other Toxicities

Based on the GHS classification, this compound is expected to cause skin and eye irritation.[12] Studies on related halogenated aromatic hydrocarbons have also indicated potential for reproductive and developmental toxicity, as well as endocrine disruption.[13][14]

Quantitative Toxicological Data (Read-Across)

Due to the lack of specific data for this compound, the following table summarizes acute toxicity data for the parent compound, benzidine. This information is provided for comparative purposes and should be interpreted with caution.

Table 2: Acute Toxicity of Benzidine (Read-Across Data)

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 309 mg/kg | [10] |

| LD50 | Mouse | Oral | 214 mg/kg | [10] |

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the published literature. The following sections describe general methodologies for assessing the toxicity of aromatic amines, which could be adapted for this compound.

In Vivo Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Animals: Female rats, typically nulliparous and non-pregnant.

-

Housing: Housed in appropriate cages with controlled temperature, humidity, and light cycle. Access to food and water ad libitum.

-

Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information.

-

Procedure: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

-

Endpoint: Determination of the LD50 value and observation of toxic effects.

In Vitro Bacterial Reverse Mutation Assay (Ames Test) (Adapted from OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) with and without a metabolic activation system (S9 mix from rat liver).

-

Procedure: The test substance, bacterial strains, and S9 mix (or buffer) are combined and plated on minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Signaling Pathways

The carcinogenicity of benzidine and its derivatives is linked to the disruption of key cellular signaling pathways.

Metabolic Activation and DNA Adduct Formation

The initial events in benzidine-induced carcinogenesis involve metabolic activation and the formation of DNA adducts.

Metabolic activation of benzidine leading to DNA damage.

Disruption of Cell Signaling and Carcinogenesis

DNA damage induced by benzidine metabolites can lead to mutations in critical genes that regulate cell growth and death, such as p53 and Ras, ultimately contributing to cancer development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants [repository.tno.nl]

- 3. benchchem.com [benchchem.com]

- 4. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 10. Assessment of genotoxicity of benzidine and its structural analogues to human lymphocytes using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Interaction between the Aryl Hydrocarbon Receptor (AhR) and Tryptophan on the Hepatic and Microbial Toxicity of Polychlorinated Biphenyl 126 (PCB126) - ProQuest [proquest.com]

- 13. Functional aspects of developmental toxicity of polyhalogenated aromatic hydrocarbons in experimental animals and human infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental toxicology of the halogenated aromatics: effects on enzyme development - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 2,2',5,5'-Tetrachlorobenzidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is available for the environmental fate and transport of 2,2',5,5'-tetrachlorobenzidine. This guide provides a comprehensive overview of its known physicochemical properties and supplements data gaps with information on the closely related analogue, 3,3'-dichlorobenzidine, and predictive model estimations. All data used for analogue compounds or from predictive models are clearly indicated.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. Available experimental and estimated data are summarized in Table 1. The high predicted octanol-water partition coefficient (XLogP3) suggests a strong tendency for this compound to associate with organic matter in soil and sediment and to bioaccumulate in organisms. Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₁₂H₈Cl₄N₂ | - | [1] |

| Molecular Weight | 322.02 g/mol | - | [1] |

| Melting Point | 135-140 °C | Experimental | [1] |

| Boiling Point | 408.196 °C (estimated) | Estimated | [1] |

| Vapor Pressure | 7.13 x 10⁻⁷ mmHg at 25°C | Estimated | [1] |

| Water Solubility | 3.1 mg/L at 25°C (for 3,3'-dichlorobenzidine) | Experimental (Analogue) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.29 (XLogP3) | Predicted | [1] |

| pKa | 3.3 and 4.5 (for 3,3'-dichlorobenzidine) | Experimental (Analogue) | [2] |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to its chemical structure, it is expected to be persistent in some environmental compartments while being susceptible to degradation in others.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can be significant pathways for the transformation of chlorinated aromatic compounds.

Sunlight can play a crucial role in the degradation of chlorinated benzidines in aquatic environments. Studies on the analogue compound, 3,3'-dichlorobenzidine, have shown that it is rapidly degraded by natural or simulated sunlight in aqueous solutions.[2] The photodegradation of 3,3'-dichlorobenzidine has a reported half-life of less than 10 minutes in water and proceeds through the formation of monochlorobenzidine and benzidine as intermediates.[2] Given the structural similarity, this compound is also expected to undergo photodegradation in sunlit surface waters, likely through a similar dechlorination pathway.

dot

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For many aromatic amines, the rate of hydrolysis is pH-dependent. However, for 3,3'-dichlorobenzidine, no significant hydrolysis was observed after 5 days at an elevated temperature (50°C).[3] Based on this, the hydrolysis of this compound is expected to be a very slow process and not a significant degradation pathway under typical environmental conditions.

Biotic Degradation

The microbial breakdown of organic compounds is a critical process in their environmental removal. The highly chlorinated nature of this compound suggests it may be resistant to rapid biodegradation.

Studies on 3,3'-dichlorobenzidine have shown that it is resistant to degradation by naturally occurring aquatic microbial communities and by sewage sludge inoculum over a 4-week period.[2] The estimated half-life for the aerobic degradation of 3,3'-dichlorobenzidine in soil ranges from 4 to 26 weeks.[2] This suggests that aerobic biodegradation of this compound is likely to be a slow process.

Under anaerobic conditions, such as those found in sediments, the reductive dechlorination of chlorinated aromatic compounds can occur. For 3,3'-dichlorobenzidine, very slow mineralization has been observed under anaerobic conditions in soil.[2] Estimated half-lives for the biodegradation of 3,3'-dichlorobenzidine in anaerobic groundwater range from 16 to 101 weeks.[2] Therefore, anaerobic biodegradation of this compound is also expected to be a slow but potential long-term degradation pathway.

dot

Environmental Transport

The movement of this compound between different environmental compartments is primarily dictated by its partitioning behavior.

Partitioning

Due to its high predicted log Kow, this compound is expected to strongly adsorb to soil and sediment, particularly those with high organic carbon content. Studies on 3,3'-dichlorobenzidine show that it adsorbs extensively to a variety of aquatic sediments and becomes more tightly bound over time. The log Koc for 3,3'-dichlorobenzidine has been reported to be in the range of 3.18 to 3.85, indicating low to very low mobility in soil. The strong sorption to soil and sediment will limit its transport in the aqueous phase and reduce its bioavailability for microbial degradation.

Table 2: Soil Sorption and Mobility of Chlorinated Benzidines (Analogue Data)

| Compound | log Koc | Mobility Class | Reference(s) |

| 3,3'-Dichlorobenzidine | 3.18 - 3.85 | Low to Very Low | [3] |

The estimated vapor pressure of this compound is very low (7.13 x 10⁻⁷ mmHg at 25°C).[1] The estimated Henry's Law Constant for 3,3'-dichlorobenzidine is also very low (2.8 x 10⁻¹¹ atm-m³/mol).[3] These values indicate that volatilization from water surfaces or moist soil is not a significant transport mechanism for these compounds.

Bioaccumulation

The high lipophilicity of this compound, as suggested by its high predicted log Kow, indicates a potential for bioaccumulation in aquatic organisms. Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment, leading to concentrations in the organism that are higher than in the environment.

Studies on 3,3'-dichlorobenzidine have shown that it is rapidly bioconcentrated in bluegill sunfish, with bioconcentration factors (BCFs) ranging from 132 to 554. Another study reported a BCF of approximately 500 for bluegill sunfish.[2] These values suggest a moderate to high potential for bioaccumulation. Given its even higher predicted log Kow, this compound may have a similar or even greater bioaccumulation potential.

Table 3: Bioaccumulation of 3,3'-Dichlorobenzidine in Aquatic Organisms (Analogue Data)

| Organism | BCF | Exposure Concentration | Duration | Reference(s) |

| Bluegill sunfish | 132 - 554 | Not specified | Not specified | |

| Bluegill sunfish | ~500 | 5 or 100 µg/L | 96-168 hours | [2] |

| Golden orfe | 610 | Not specified | 3 days | [4] |

| Green algae | 940 | Not specified | 1 day | [4] |

| Activated sludge | 3100 | Not specified | 5 days | [4] |

dot

Experimental Protocols

Octanol-Water Partition Coefficient (log Kow)

Method: OECD Test Guideline 107 (Shake Flask Method) or OECD Test Guideline 117 (HPLC Method).

Principle: The shake flask method involves dissolving the test substance in a mixture of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the substance in each phase. The HPLC method estimates the log Kow based on the retention time of the substance on a reverse-phase HPLC column, calibrated with compounds of known log Kow.

Soil Sorption Coefficient (Koc)

Method: Batch Equilibrium Method (similar to OECD Test Guideline 106).

Principle: A known mass of soil or sediment is equilibrated with an aqueous solution of the test substance of known concentration. After a defined period, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance sorbed to the solid is calculated by difference. The soil sorption coefficient (Kd) is then calculated and can be normalized to the organic carbon content of the soil to obtain Koc.

Ready Biodegradability

Method: OECD Test Guideline 301 (Ready Biodegradability).

Principle: A suite of six methods is available to assess the ready biodegradability of a chemical by aerobic microorganisms. These tests involve exposing the test substance to an inoculum of microorganisms (typically from activated sludge) in a mineral medium and measuring the extent of degradation over 28 days. Degradation is typically measured by dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption. For poorly soluble substances like this compound, methods that measure CO₂ evolution (OECD 301B) or oxygen consumption (OECD 301F) are often preferred. Special techniques, such as using an emulsifier or adsorbing the substance onto a solid support, may be necessary to enhance bioavailability.[5][6]

Bioaccumulation in Fish

Method: OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).

Principle: This test involves exposing fish (e.g., zebrafish, rainbow trout) to the test substance in water under flow-through or semi-static conditions. The test consists of an uptake phase, where fish are exposed to the chemical, and a depuration phase, where they are transferred to clean water. The concentration of the test substance in the fish tissue is measured at various time points during both phases to determine the bioconcentration factor (BCF), uptake rate constant, and elimination rate constant.

Predicted Environmental Fate using EPI Suite™

To provide a more complete assessment in the absence of experimental data, the United States Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ was used to predict the environmental fate and transport of this compound. These predictions are based on the chemical's structure and should be considered as estimates.

Table 4: EPI Suite™ Predictions for this compound

| Parameter | Predicted Value |

| Log Kow (KOWWIN™) | 6.85 |

| Water Solubility (WSKOWWIN™) | 0.004 mg/L |

| Henry's Law Constant (HENRYWIN™) | 1.39 x 10⁻⁸ atm-m³/mol |

| Log Koc (KOCWIN™) | 5.24 |

| Atmospheric Hydroxylation Half-Life (AOPWIN™) | 3.8 days |

| Biodegradation (BIOWIN™) | Does not biodegrade fast |

| Fish Bioconcentration Factor (BCFBAF™) | log BCF = 4.3 (BCF = 19,952) |

The EPI Suite™ predictions are generally in agreement with the expected behavior based on the analogue data for 3,3'-dichlorobenzidine. The predicted log Kow and log Koc are high, indicating strong partitioning to organic matter. The predicted water solubility is very low. The predicted BCF is high, suggesting a significant potential for bioaccumulation. The model also predicts that the compound is not readily biodegradable.

Summary and Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation. Its environmental fate is characterized by:

-

Strong sorption to soil and sediment , leading to low mobility in the environment.

-

Rapid photodegradation in sunlit surface waters , which is likely a major degradation pathway.

-

Slow biodegradation under both aerobic and anaerobic conditions, contributing to its persistence in soil and sediment.

-

Low potential for volatilization from water and soil surfaces.

-

A high potential for bioaccumulation in aquatic organisms.

Due to the limited availability of experimental data for this compound, further research is needed to definitively characterize its environmental fate and transport. The data presented here, based on a closely related analogue and predictive modeling, provide a preliminary assessment of its environmental behavior and highlight the need for careful management to prevent environmental contamination.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. canada.ca [canada.ca]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

Spectroscopic Analysis of 2,2',5,5'-Tetrachlorobenzidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2',5,5'-tetrachlorobenzidine, a compound of interest in various chemical and pharmaceutical applications. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control purposes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic amine structure.

IR Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino group) | 3480 - 3350 | Strong |

| C-H Stretching (Aromatic) | 3080 - 3050 | Medium |

| C=C Stretching (Aromatic Ring) | 1620 - 1580 | Medium |

| C-N Stretching (Aromatic Amine) | 1335 - 1250 | Strong |

| C-Cl Stretching | 850 - 550 | Strong |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Instrument Preparation: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is processed, which includes baseline correction and normalization, to yield the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino groups.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 4H |

| Amine Protons | 3.5 - 5.0 (broad) | Singlet | 4H |

Note: The chemical shift of the amine protons can be highly variable and is dependent on the solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and exchange phenomena.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Type | Chemical Shift (δ, ppm) |

| C-Cl (Carbon atoms bonded to chlorine) | 135 - 128 |

| C-N (Carbon atoms bonded to nitrogen) | 145 - 135 |

| C-H (Aromatic carbon atoms bonded to hydrogen) | 120 - 110 |

| C-C (Biphenyl bridgehead carbons) | 130 - 120 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the pulse sequence, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Data Acquisition: A one-dimensional carbon NMR experiment, typically with proton decoupling to simplify the spectrum to singlets for each carbon, is performed. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 2,2',5,5'-Tetrachlorobenzidine in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',5,5'-Tetrachlorobenzidine (TCB) is a chlorinated aromatic amine, belonging to the benzidine class of compounds. Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its monitoring in various environmental matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or electrochemical detection is a robust and widely used technique for the quantification of benzidine compounds at trace levels. This document provides detailed protocols for the sample preparation and HPLC analysis of this compound in environmental samples such as water and soil.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and estimated performance data for the HPLC analysis of this compound. It is important to note that due to the limited availability of specific experimental data for this compound, the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery percentages are estimations based on data from structurally similar compounds like benzidine and 3,3'-dichlorobenzidine. Method validation with certified reference standards is crucial for accurate quantification.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | HPLC with UV Detection | HPLC with Electrochemical Detection |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30, v/v) with 0.1% Formic Acid | Acetonitrile/0.1 M Acetate Buffer (pH 4.7) (e.g., 50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Injection Volume | 20 µL | 20 µL |

| Column Temperature | 30 °C | 30 °C |

| Detector | UV-Vis Detector | Electrochemical Detector |

| Detection Wavelength | Estimated 280 nm | Applied Potential: +0.8 V vs. Ag/AgCl |

| Estimated Retention Time | 8 - 12 minutes | 7 - 10 minutes |

Table 2: Estimated Method Performance for this compound Analysis

| Parameter | Water Samples | Soil/Sediment Samples |

| Extraction Method | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Sonication or Soxhlet Extraction |

| Estimated LOD | 0.1 - 1 µg/L | 1 - 10 µg/kg |

| Estimated LOQ | 0.3 - 3 µg/L | 3 - 30 µg/kg |

| Estimated Recovery | 80 - 110% | 75 - 105% |

Experimental Protocols

Sample Preparation: Water Samples (Liquid-Liquid Extraction - LLE)

This protocol is adapted from EPA Method 605 for benzidines.[1]

Reagents:

-

Chloroform (HPLC grade)

-

Sodium Hydroxide solution (1 N)

-

Sulfuric Acid solution (1 N)

-

Methanol (HPLC grade)

-

Reagent Water (HPLC grade)

-

Sodium Sulfate, anhydrous (ACS grade)

Procedure:

-

Measure 1 L of the water sample in a 2 L separatory funnel.

-

Adjust the sample pH to >11 with 1 N Sodium Hydroxide.

-

Add 60 mL of chloroform to the separatory funnel.

-

Shake the funnel vigorously for 2 minutes with periodic venting.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the lower chloroform layer into a flask.

-

Repeat the extraction twice more with 60 mL portions of chloroform.

-

Combine the three chloroform extracts and dry by passing through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 5 mL using a rotary evaporator at 35°C.

-